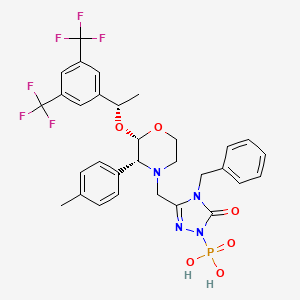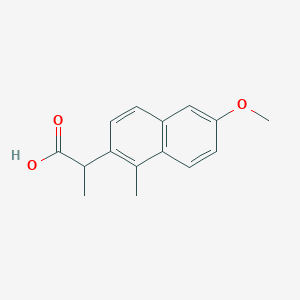
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a propanoic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: 2-(6-Hydroxy-1-methylnaphthalen-2-yl)propanoic acid.
Reduction: 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its anti-inflammatory properties and potential use in treating conditions like arthritis.
Biological Research: The compound is used to investigate the mechanisms of inflammation and pain at the molecular level.
Industrial Applications: It serves as an intermediate in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: Another naphthalene derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.
Ketoprofen: Another NSAID with structural similarities and comparable therapeutic effects.
Uniqueness
2-(6-Methoxy-1-methylnaphthalen-2-yl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs.
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
2-(6-methoxy-1-methylnaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C15H16O3/c1-9-13(10(2)15(16)17)6-4-11-8-12(18-3)5-7-14(9)11/h4-8,10H,1-3H3,(H,16,17) |
Clé InChI |
ULXOHJISFLPYOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C=CC(=C2)OC)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



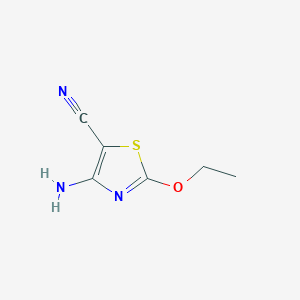
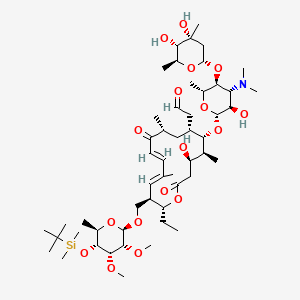
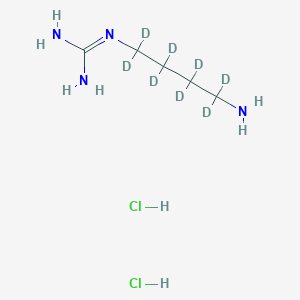


![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

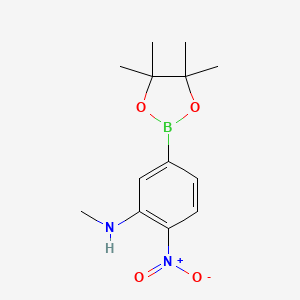
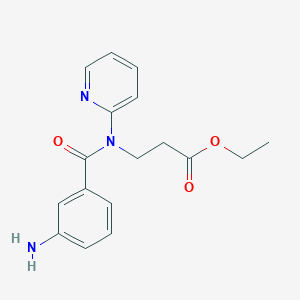
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
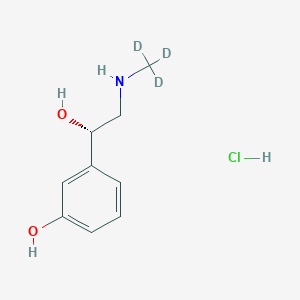
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
